DLinDMA
Overview
Description
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA) is an ionizable cationic lipid that plays a crucial role in the formulation of stable nucleic acid lipid particles (SNALPs). These particles are essential for the delivery of nucleic acids, such as small interfering RNAs (siRNAs), which are used in gene regulation and disease treatment.
Mechanism of Action
Target of Action
The primary target of 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) is small interfering RNAs (siRNAs). These are RNA interference initiators that trigger the silencing of complementary target mRNAs and play a crucial role in gene regulation and disease treatment .
Mode of Action
1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) interacts with its targets, the siRNAs, by forming a lipid bilayer structure that encapsulates the siRNAs. This interaction is facilitated by the hydrophobic hydrocarbon chains of this compound, which interact with other lipid components . The ionizable cationic lipid this compound is formulated into lipid nanoparticles (LNPs), which can help to protect siRNAs from enzymatic degradation and the external environment .
Biochemical Pathways
The biochemical pathways affected by 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are primarily those involved in RNA interference (RNAi). RNAi is a biological process where RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules. By delivering siRNAs, this compound can trigger the silencing of specific mRNAs, thereby regulating gene expression .
Pharmacokinetics
The pharmacokinetics of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are closely tied to its formulation into lipid nanoparticles (LNPs). These LNPs can protect siRNAs from enzymatic degradation and help them overcome the vascular barrier, achieve endocytosis and lysosomal escape . .
Result of Action
The result of the action of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) is the efficient delivery of siRNAs into cells, leading to the silencing of target mRNAs. This can have various molecular and cellular effects, depending on the specific mRNAs that are targeted. For example, this compound can act as a potent adjuvant for mRNA vaccines to induce robust T FH cell and GC B cell responses to generate neutralizing antibodies .
Preparation Methods
The preparation of 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane typically involves a chemical synthesis method. One common approach is to react N,N-dimethylacetamide with linoleic acid to produce an intermediate compound. This intermediate is then reacted with thionyl chloride to generate the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipid’s structure, potentially affecting its ability to form stable lipid particles.
Reduction: This reaction can restore the lipid to its original state after oxidation.
Substitution: This reaction can introduce different functional groups into the lipid, altering its properties and interactions with nucleic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane has a wide range of scientific research applications:
Chemistry: It is used in the formulation of lipid nanoparticles for the delivery of nucleic acids.
Biology: It facilitates the delivery of siRNAs, which can silence specific genes and regulate gene expression.
Medicine: It is used in the development of mRNA vaccines and gene therapies.
Industry: It is used in the production of lipid-based drug delivery systems, enhancing the stability and efficacy of therapeutic nucleic acids.
Comparison with Similar Compounds
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane is often compared to other ionizable cationic lipids used in lipid nanoparticle formulations, such as:
DLin-MC3-DMA: Known for its superior delivery capacity and lower toxicity compared to 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane.
SM-102: Used in the formulation of mRNA COVID-19 vaccines, it has shown comparable or better antibody titers in vaccine models.
ALC-0315: Another lipid used in mRNA COVID-19 vaccines, known for its effectiveness in delivering mRNA.
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane is unique in its ability to form stable lipid nanoparticles with high fusogenicity, facilitating efficient cytosolic delivery of nucleic acids .
Properties
IUPAC Name |
N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBIAXADRDUGK-KWXKLSQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871258-12-7 | |
Record name | Dlindma | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DLINDMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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